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molecular formula C2HBrN4O2 B1384160 5-bromo-3-nitro-1H-1,2,4-triazole CAS No. 24807-56-5

5-bromo-3-nitro-1H-1,2,4-triazole

Cat. No. B1384160
M. Wt: 192.96 g/mol
InChI Key: XXAMCWVPBITOGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04670448

Procedure details

A stirred solution of 3-bromo-5-nitro-1H-1,2,4-triazole (13.1 g) in acetone (100 ml) was cooled to 0° and treated with 10% sodium hydroxide solution (30 ml), followed by dimethyl sulphate (9.5 g). After 18 h at room temperature, the mixture was evaporated in vacuo; the residue was diluted with water and extracted with ethyl acetate. The combined extracts were washed with 2N sodium hydroxide solution, water, and evaporated in vacuo. The resulting solid was recrystallized from a mixture of ethyl acetate and cyclohexane to yield the title compound (6.0 g), m.p. 90.5°-91.5°.
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
9.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:6]=[C:5]([N+:7]([O-:9])=[O:8])[NH:4][N:3]=1.[OH-].[Na+].S(OC)(O[CH3:16])(=O)=O>CC(C)=O>[Br:1][C:2]1[N:3]([CH3:16])[N:4]=[C:5]([N+:7]([O-:9])=[O:8])[N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
13.1 g
Type
reactant
Smiles
BrC1=NNC(=N1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
9.5 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was evaporated in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with 2N sodium hydroxide solution, water
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystallized from a mixture of ethyl acetate and cyclohexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=NC(=NN1C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 42.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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